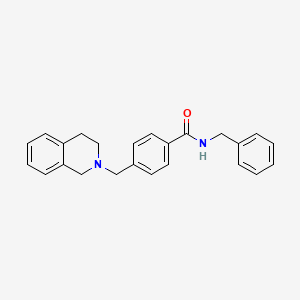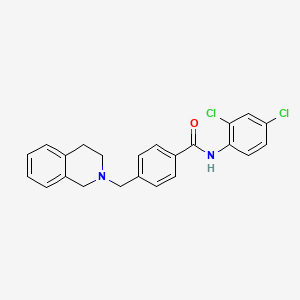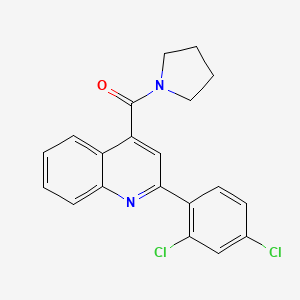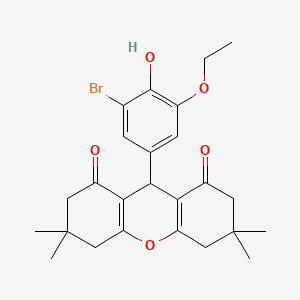![molecular formula C21H16ClN3O3S2 B3436109 2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B3436109.png)
2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide
描述
2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a chlorothiophene group and a sulfamoylphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorothiophene Group: The chlorothiophene group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of chlorothiophene is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.
Attachment of the Sulfamoylphenylmethyl Group: The final step involves the reaction of the intermediate with a sulfamoylphenylmethyl chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反应分析
Types of Reactions
2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, which can reduce the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the quinoline core.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
科学研究应用
2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: The compound serves as a probe to study the mechanisms of various biological processes.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Pathways Involved: It affects signaling pathways related to cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
相似化合物的比较
Similar Compounds
2-(5-chlorothiophen-2-yl)quinoline-4-carbohydrazide: Similar structure but with a carbohydrazide group instead of a carboxamide.
2-(5-chlorothiophen-2-yl)-N-phenylquinoline-4-carboxamide: Similar structure but with a phenyl group instead of a sulfamoylphenylmethyl group.
Uniqueness
2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide is unique due to the presence of both the chlorothiophene and sulfamoylphenylmethyl groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c22-20-10-9-19(29-20)18-11-16(15-3-1-2-4-17(15)25-18)21(26)24-12-13-5-7-14(8-6-13)30(23,27)28/h1-11H,12H2,(H,24,26)(H2,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEWGTUEZYSIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B3436028.png)

![methyl 4-({[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B3436038.png)
![(2-IODOPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B3436048.png)

![N-(3,5-DIMETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B3436055.png)

![5-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3436061.png)
![2-(4-bromophenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3436075.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B3436076.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B3436079.png)
![1-benzyl-4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3436081.png)


